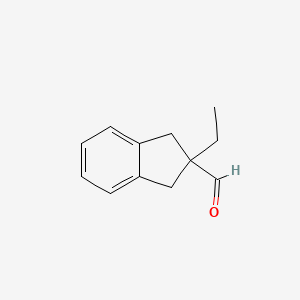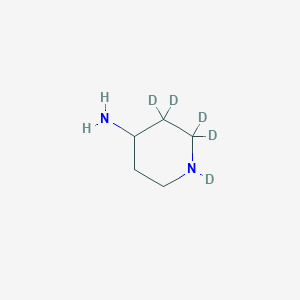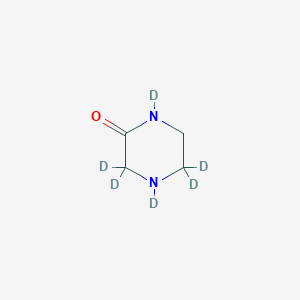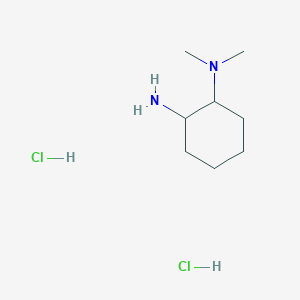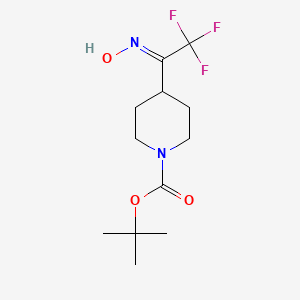
5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4/‘-dimethyltrityl group attached to the 5/’-hydroxyl group of uridine and an iodine atom at the 5-position of the uracil ring. The 4,4/'-dimethyltrityl group serves as a protecting group, which is commonly used in the synthesis of nucleotides and nucleosides to prevent unwanted reactions at specific sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine typically involves the following steps:
Protection of the 5/'-hydroxyl group: The 5/‘-hydroxyl group of uridine is protected by reacting it with 4,4/’-dimethyltrityl chloride in the presence of a base such as pyridine. This reaction forms 5/‘-O-(4,4/’-dimethyltrityl)uridine.
Iodination of the uracil ring: The protected uridine is then subjected to iodination using a reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine atom at the 5-position of the uracil ring, resulting in 5/‘-O-(4,4/’-dimethyltrityl)-5-iodouridine.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution reactions: The major products formed are the substituted uridine derivatives, where the iodine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the deprotected uridine derivative with a free hydroxyl group at the 5/'-position.
Scientific Research Applications
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are important for studying nucleic acid structure and function.
Biology: The compound is used in the synthesis of oligonucleotides for applications in genetic research, including gene editing and antisense therapy.
Medicine: Modified nucleosides like 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine are investigated for their potential as antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. The iodine atom at the 5-position can participate in halogen bonding, which can influence the stability and conformation of RNA. Additionally, the compound can be used as a precursor for further chemical modifications, enabling the study of various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5/‘-O-(4,4/’-Dimethoxytrityl)-5-iodouridine: Similar to 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine but with methoxy groups instead of methyl groups on the trityl moiety.
5/‘-O-(4,4/’-Dimethyltrityl)-5-bromouridine: Similar structure but with a bromine atom instead of an iodine atom at the 5-position.
5/‘-O-(4,4/’-Dimethyltrityl)-5-fluorouridine: Similar structure but with a fluorine atom instead of an iodine atom at the 5-position.
Uniqueness
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can be exploited in the design of nucleic acid-based probes and therapeutics. The 4,4/'-dimethyltrityl group also provides a robust protecting group that can be selectively removed under mild conditions, making it valuable in synthetic chemistry.
Properties
CAS No. |
158728-68-8 |
|---|---|
Molecular Formula |
C30H29IN2O6 |
Molecular Weight |
640.46553 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


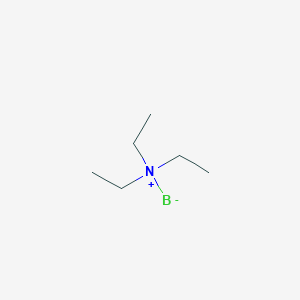

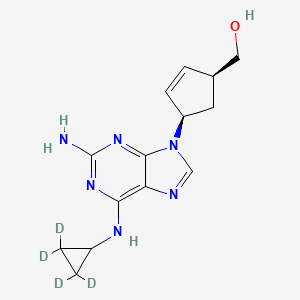
![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)

